Cas no 2228654-12-2 (3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol)

3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol structure
2228654-12-2 structure
商品名:3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol
CAS番号:2228654-12-2
MF:C10H9ClF3NO2
メガワット:267.632172346115
CID:6126709
PubChem ID:165780670

3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol
    • 3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
    • 2228654-12-2
    • EN300-1945088
    • インチ: 1S/C10H9ClF3NO2/c11-7-3-6(9(16)4-15-5-9)1-2-8(7)17-10(12,13)14/h1-3,15-16H,4-5H2
    • InChIKey: NEVXWWYJADDGIS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1(CNC1)O)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 267.0273907g/mol
  • どういたいしつりょう: 267.0273907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1945088-1.0g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
1g
$1229.0 2023-05-31
Enamine
EN300-1945088-2.5g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
2.5g
$2408.0 2023-09-17
Enamine
EN300-1945088-0.05g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
0.05g
$1032.0 2023-09-17
Enamine
EN300-1945088-0.25g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
0.25g
$1131.0 2023-09-17
Enamine
EN300-1945088-0.5g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
0.5g
$1180.0 2023-09-17
Enamine
EN300-1945088-0.1g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
0.1g
$1081.0 2023-09-17
Enamine
EN300-1945088-5.0g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
5g
$3562.0 2023-05-31
Enamine
EN300-1945088-10.0g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
10g
$5283.0 2023-05-31
Enamine
EN300-1945088-10g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
10g
$5283.0 2023-09-17
Enamine
EN300-1945088-1g
3-[3-chloro-4-(trifluoromethoxy)phenyl]azetidin-3-ol
2228654-12-2
1g
$1229.0 2023-09-17

3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol 関連文献

3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-olに関する追加情報

Comprehensive Introduction to 3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol (CAS No. 2228654-12-2)

3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol (CAS No. 2228654-12-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a phenylazetidin-3-ol core, substituted with a chloro and a trifluoromethoxy group, which contribute to its distinct chemical reactivity and potential biological activity. Researchers are particularly interested in its applications as a building block for drug discovery, given its ability to modulate enzyme interactions and receptor binding.

In recent years, the demand for fluorinated compounds like 3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol has surged, driven by their enhanced metabolic stability and lipophilicity. These properties make them invaluable in the development of next-generation therapeutics, especially in areas such as central nervous system (CNS) drugs and anti-inflammatory agents. The trifluoromethoxy group, in particular, is known to improve bioavailability, a hot topic in modern medicinal chemistry. This aligns with the growing trend of optimizing drug candidates for better pharmacokinetic profiles.

The synthesis of CAS No. 2228654-12-2 involves multi-step organic reactions, often starting from commercially available precursors like 3-chloro-4-(trifluoromethoxy)aniline. Key steps may include cyclization to form the azetidine ring and subsequent hydroxylation at the 3-position. Researchers frequently explore green chemistry approaches to minimize waste and improve yield, reflecting the industry's shift toward sustainable practices. This compound's synthetic versatility also makes it a candidate for high-throughput screening in drug development pipelines.

From an analytical perspective, 3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, critical for its use in preclinical studies. The compound's logP and pKa values are often calculated to predict its behavior in biological systems, addressing common questions about drug-likeness and ADME properties (absorption, distribution, metabolism, and excretion).

Beyond pharmaceuticals, CAS No. 2228654-12-2 has potential applications in agrochemicals, where its halogenated and heterocyclic moieties could contribute to novel pesticides or herbicides. The trifluoromethoxy group, for instance, is known to enhance the activity of certain crop protection agents. This dual utility in life sciences and material science underscores its interdisciplinary importance.

In summary, 3-3-chloro-4-(trifluoromethoxy)phenylazetidin-3-ol (CAS No. 2228654-12-2) represents a promising scaffold for innovation across multiple industries. Its structural features align with current trends in rational drug design and sustainable chemistry, making it a subject of ongoing research. As the scientific community continues to explore its potential, this compound may play a pivotal role in addressing challenges in human health and agricultural productivity.

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